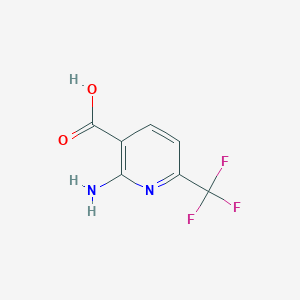

2-amino-6-(Trifluoromethyl)nicotinic acid

Descripción general

Descripción

2-amino-6-(Trifluoromethyl)nicotinic acid, also known as TFMN, is a chemical compound consisting of a pyridine ring, an amino group, and a trifluoromethyl group . It is a light-yellow to yellow powder or crystals .

Synthesis Analysis

A practical synthesis of 2-amino-6-(Trifluoromethyl)nicotinic acid involves lithiation of 2-(Trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quench to give the C-3 carboxylation product .Molecular Structure Analysis

The molecular formula of 2-amino-6-(Trifluoromethyl)nicotinic acid is C7H5F3N2O2 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) .Physical And Chemical Properties Analysis

2-amino-6-(Trifluoromethyl)nicotinic acid is a light-yellow to yellow powder or crystals . It has a molecular weight of 206.12 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

HIV-1 Reverse Transcriptase Inhibition

2-amino-6-(Trifluoromethyl)nicotinic acid: derivatives have been studied as potential inhibitors of HIV-1 reverse transcriptase (RT), particularly targeting the RT-associated ribonuclease H (RNase H) function . These compounds have shown promise in inhibiting viral replication in cell-based assays, with some derivatives exhibiting low micromolar range inhibition and selectivity indices up to 10 .

Allosteric Dual-Site Inhibition

Certain derivatives of 2-amino-6-(Trifluoromethyl)nicotinic acid have been identified as allosteric dual-site compounds. They inhibit both the polymerase and RNase H functions of HIV-1 RT, which could lead to the development of new multi-target antiretroviral therapies .

Biological Material Research

As a biochemical reagent, 2-amino-6-(Trifluoromethyl)nicotinic acid is used as a biological material or organic compound for life science-related research . It serves as a foundational chemical in various biological studies.

Chemical Synthesis

This compound is utilized in chemical synthesis, where its trifluoromethyl group and nicotinic acid moiety can be leveraged to create complex molecules with potential pharmacological activities .

Material Science

In material science, 2-amino-6-(Trifluoromethyl)nicotinic acid can be used to synthesize novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics due to the presence of the trifluoromethyl group .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reference material in the quantification and identification of various chemical entities .

Safety And Hazards

The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Direcciones Futuras

Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .

Propiedades

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAHVTPLUOJADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470607 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(Trifluoromethyl)nicotinic acid | |

CAS RN |

890302-02-0 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-amino-6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and exert their inhibitory effects?

A1: These compounds act as dual inhibitors, targeting both the polymerase and ribonuclease H (RNase H) functions of HIV-1 reverse transcriptase (RT). [] Specifically, they function as allosteric inhibitors of RNase H, meaning they bind to a site on the enzyme distinct from the active site, inducing conformational changes that impair RNase H activity. This inhibition prevents the enzyme from degrading the RNA template during reverse transcription, effectively blocking viral replication. [] Compound 21, highlighted in the research, exhibits this dual inhibition and shows promising activity against HIV-1 replication in cell-based assays. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)